Product packaging for Ethyl 8-chloro-8-oxooctanoate(Cat. No.:CAS No. 14113-02-1)

Ethyl 8-chloro-8-oxooctanoate

Cat. No.: B079044
CAS No.: 14113-02-1
M. Wt: 220.69 g/mol
InChI Key: ZKXJSBHGOFAICL-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-8-oxooctanoate is a versatile bifunctional synthetic intermediate of significant value in organic and medicinal chemistry research. This compound features two highly reactive and orthogonal functional groups: an ester-protected carboxylic acid and an acyl chloride (acid chloride). The ethyl ester provides a stable handle for further manipulation, while the acyl chloride moiety is an exceptionally electrophilic site, enabling facile nucleophilic acyl substitution reactions with a wide range of nucleophiles such as amines, alcohols, and carbon nucleophiles. Its primary research application is as a key building block for the synthesis of more complex molecules, particularly in the construction of ω-functionalized carboxylic acid derivatives, which are prevalent scaffolds in drug discovery and materials science. Researchers utilize this compound to create amide bonds, ester linkages, and to elongate carbon chains, effectively serving as a linchpin for molecular assembly. The 8-carbon chain provides a specific spatial geometry and lipophilicity, making derivatives of this compound relevant in the study of biologically active compounds, including enzyme inhibitors, fatty acid analogs, and potential bioactive probes. Its utility is underscored in the synthesis of complex heterocycles and as a precursor for generating keto-acids and other bifunctional intermediates. This high-purity reagent is intended for controlled laboratory research to facilitate the exploration of novel chemical entities and reaction pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClO3 B079044 Ethyl 8-chloro-8-oxooctanoate CAS No. 14113-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14113-02-1

Molecular Formula

C10H17ClO3

Molecular Weight

220.69 g/mol

IUPAC Name

ethyl 8-chloro-8-oxooctanoate

InChI

InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3

InChI Key

ZKXJSBHGOFAICL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCC(=O)Cl

Canonical SMILES

CCOC(=O)CCCCCCC(=O)Cl

Other CAS No.

14113-02-1

Origin of Product

United States

Synthetic Methodologies for Ethyl 8 Chloro 8 Oxooctanoate

Preparation via Acyl Chloride Intermediates

A primary route for synthesizing ethyl 8-chloro-8-oxooctanoate involves the use of an acyl chloride intermediate. This method is valued for its reactivity, which facilitates the introduction of the chloro-oxo group.

One specific and effective method for preparing this compound is the reaction of 8-ethoxy-8-oxooctanoic acid with oxalyl chloride. uq.edu.au This reaction is typically conducted in an anhydrous solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions with moisture.

The process begins with dissolving 8-ethoxy-8-oxooctanoic acid in the anhydrous solvent and cooling the solution, often to 0°C. uq.edu.au Oxalyl chloride is then added slowly to the cooled solution. A catalytic amount of N,N-dimethylformamide (DMF) is often introduced to facilitate the reaction. uq.edu.au The addition of DMF acts as a catalyst, accelerating the formation of the acyl chloride. The reaction mixture is stirred for a period to ensure complete conversion.

Following the reaction, the volatile byproducts, including excess oxalyl chloride and solvent, are typically removed under reduced pressure. This straightforward workup procedure yields the desired product, this compound.

A variation of this approach involves the initial synthesis of 8-ethoxy-8-oxooctanoic acid from 1-ethyl 8-methyloctanedioate. This is achieved by selective hydrolysis using potassium hydroxide (B78521) in ethanol (B145695) at a controlled temperature. uq.edu.au

Considerations for Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound is crucial for industrial applications to ensure cost-effectiveness and high purity of the final product. Key areas for optimization include catalyst selection, reaction conditions, and purification methods.

Early synthetic methods for related compounds, such as ethyl 8-chloro-6-oxooctanoate, often required a significant excess of catalysts like aluminum chloride, which led to increased costs and complex waste management. Modern approaches focus on more efficient catalytic systems.

For instance, in the synthesis of ethyl 6-oxo-8-chlorooctanoate, a related compound, the hydrolysis step following the addition reaction is critical. google.com Efficient cooling methods, such as using a graphite (B72142) condenser and a circulating pump, have been shown to control the exothermic hydrolysis reaction, shorten the reaction time, and increase the yield by approximately 10%. google.com This approach also reduces water consumption by up to 50%. google.com

Further research has explored enzymatic methods, which offer high selectivity and milder reaction conditions. For example, the enzyme ε-ketoester reductase has been utilized in the synthesis of precursors to (R)-α-lipoic acid, demonstrating the potential for biocatalysis in producing related chloro-esters. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl 8 Chloro 8 Oxooctanoate

Electrophilic and Nucleophilic Reactions at the Carbonyl and Halogen Functionalities

The reactivity of Ethyl 8-chloro-8-oxooctanoate is dominated by nucleophilic acyl substitution reactions at its two carbonyl carbons. masterorganicchemistry.com The carbon atom of the acyl chloride group (-COCl) is highly electrophilic due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms. libretexts.org This makes it exceptionally susceptible to attack by a wide range of nucleophiles, even weak ones like water. chemistrystudent.comyoutube.com

The ester carbonyl carbon is also electrophilic but is less reactive than the acyl chloride. saskoer.calibretexts.org The ethoxy group (-OEt) of the ester is a poorer leaving group compared to the chloride ion (Cl⁻), and the lone pairs on the ester oxygen can donate electron density to the carbonyl carbon, reducing its electrophilicity. libretexts.org Consequently, reactions at the ester functionality typically require stronger nucleophiles or catalytic activation (acid or base). saskoer.caucalgary.ca

The general mechanism for these transformations is a two-step nucleophilic addition-elimination process. masterorganicchemistry.comchemistrystudent.comchemguide.co.uk First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl double bond reforms by expelling the leaving group (chloride for the acyl chloride, or ethoxide for the ester). ucalgary.cachemguide.co.uk

Functional GroupRelative ReactivityCommon NucleophilesLeaving GroupReaction Conditions
Acyl Chloride HighWater, alcohols, amines, carboxylatesChloride (Cl⁻)Often rapid, uncatalyzed
Ester ModerateHydroxide (B78521), alkoxides, amines, organometallicsEthoxide (EtO⁻)Requires acid or base catalysis, or strong nucleophiles

Specific Reaction Types and Conditions for Analogous Keto Esters

The differential reactivity of the functional groups allows for selective transformations. Reactions can be targeted to the highly reactive acyl chloride terminus while leaving the ester group intact, typically by using mild conditions and weaker nucleophiles.

Acyl chlorides are readily converted into amides upon reaction with ammonia (B1221849) or primary/secondary amines. study.com A specific application of this reactivity is the synthesis of hydroxamic acids, which involves the reaction of an acyl chloride with hydroxylamine (B1172632) (NH₂OH). This transformation is a standard nucleophilic acyl substitution.

In the case of the analogous compound, Mthis compound, the acyl chloride functionality would react selectively with hydroxylamine. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. This is followed by the elimination of a chloride ion and a subsequent deprotonation to yield the corresponding methyl 8-(hydroxyamino)-8-oxooctanoate. The ester group remains unaffected under these conditions.

General Reaction Scheme: R-COCl + NH₂OH → R-CONHOH + HCl

While this compound is not an α-keto ester, the principles governing the reactions of α-keto esters with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), offer insight into the behavior of molecules with multiple carbonyl functionalities. researchgate.net These reagents are potent nucleophiles and strong bases. libretexts.org

When an ester reacts with an excess of a Grignard or organolithium reagent, a sequential addition-elimination-addition process occurs. libretexts.orglibretexts.org The first equivalent of the organometallic reagent adds to the ester carbonyl, eliminating the alkoxide to form a ketone intermediate. youtube.com This newly formed ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent. youtube.com The final product, after an acidic workup, is a tertiary alcohol where two of the alkyl groups originate from the organometallic reagent. libretexts.orglibretexts.org

In the context of an α-keto ester, there are two electrophilic carbonyl carbons: the ketone and the ester. The reaction outcome depends on the structure of the substrate and the specific reagent used.

Grignard Reagents: Typically, Grignard reagents can add to both carbonyl groups. With diethyl oxalate, for instance, Grignard reagents can afford α-keto esters under controlled conditions, but over-addition to form tertiary alcohols is a common side reaction. researchgate.net

Organolithium Reagents: These are generally more reactive and can also lead to the formation of tertiary alcohols. However, in some cases, they have been shown to provide α-keto esters from derivatives of oxalic esters with good yields. researchgate.net

Organocuprates (Gilman Reagents): These are softer nucleophiles and are known to react selectively with acyl chlorides to produce ketones, often without further addition. libretexts.org

Reagent TypeReactivityTypical Outcome with Esters
Grignard (R-MgX) Strong Nucleophile/BaseDouble addition to form tertiary alcohols
Organolithium (R-Li) Strong Nucleophile/BaseDouble addition to form tertiary alcohols
Organocuprate (R₂CuLi) Soft NucleophileCan sometimes isolate the ketone intermediate

Stereoselective Transformations in Keto Esters (Theoretical Considerations)

Stereoselective transformations are crucial in modern organic synthesis for creating specific stereoisomers of chiral molecules. acs.org Although this compound is achiral, its derivatives can possess stereocenters, and the principles of stereoselective synthesis applied to keto esters are relevant for its potential transformations.

A primary focus of stereoselective reactions for keto esters is the reduction of the ketone carbonyl to a secondary alcohol. The resulting hydroxyl group creates a chiral center.

Biocatalytic Reduction: Enzymes, particularly reductases found in baker's yeast (Saccharomyces cerevisiae), are known to reduce β-keto esters with high stereoselectivity. nih.gov By modifying the enzymes or the yeast strains, it is possible to control the stereochemical outcome of the reduction, producing either the (R) or (S) enantiomer of the corresponding β-hydroxy ester. nih.gov

Chiral Catalysts: Asymmetric hydrogenation using chiral metal catalysts (e.g., those based on Ruthenium-BINAP) is a powerful method for the enantioselective reduction of keto groups. This approach can provide access to optically active hydroxy esters with high enantiomeric excess.

Another area of theoretical interest is the enantioselective functionalization of the carbon atom alpha to a carbonyl group. researchgate.net For β-keto esters, organocatalysis has emerged as a significant tool for performing stereoselective transformations such as alkylations, aldol (B89426) reactions, and Michael additions at the α-position. researchgate.netacs.org These reactions create new stereocenters with a high degree of stereocontrol, guided by the chiral environment of the catalyst. Similarly, enantioselective chlorination of β-keto esters using chiral Lewis acid catalysts has been developed, yielding α-chloro products that can serve as precursors for other chiral molecules. acs.org

Ethyl 8 Chloro 8 Oxooctanoate As a Key Intermediate in Advanced Organic Synthesis

Precursor Chemistry for Complex Molecular Architectures

The reactivity of the acyl chloride and the ester group in ethyl 8-chloro-8-oxooctanoate provides a versatile platform for the elaboration of intricate molecular structures. Chemists can selectively manipulate one functional group while leaving the other intact for subsequent transformations, a strategy that is fundamental to the synthesis of complex targets.

Utilization in the Synthesis of Cubane-Based Analogues

The rigid, cage-like structure of cubane (B1203433) has garnered significant interest in medicinal chemistry and materials science. This compound plays a role in the synthesis of functionalized cubane derivatives. In one example, 8-ethoxy-8-oxooctanoic acid is converted to this compound using oxalyl chloride. uq.edu.au This intermediate is then reacted with aminocubane hydrochloride to form ethyl 8-(cubylamino)-8-oxooctanoate. uq.edu.au This reaction highlights the utility of this compound in attaching long-chain functionalities to the cubane core, thereby modifying its physical and biological properties. uq.edu.au

The general synthetic approach is outlined in the table below:

StepReactant 1Reactant 2Reagent/SolventProduct
18-Ethoxy-8-oxooctanoic acidOxalyl chlorideMethylene (B1212753) chloride, DMF (catalyst)This compound
2This compoundAminocubane hydrochlorideMethylene chlorideEthyl 8-(cubylamino)-8-oxooctanoate

Intermediacy in the Synthesis of Bioactive Molecule Precursors

The closely related compound, mthis compound, demonstrates the utility of this class of intermediates in the synthesis of precursors for bioactive molecules, such as histone deacetylase (HDAC) inhibitors and tubacin.

Histone deacetylases are enzymes that play a critical role in gene expression, and their inhibitors are a focus of cancer research. chemicalbook.commdpi.com Mthis compound is used as a reagent in the synthesis of β-cyclodextrin-capped histone deacetylase inhibitors. chemicalbook.comchemicalbook.com It is also a key component in the synthesis of JAHA (N1-Hydroxy-N8-ferrocenyloctanediamide), an organometallic analogue of the HDAC inhibitor SAHA. sigmaaldrich.com The synthesis involves a microwave-mediated reaction of ferrocenylamine with mthis compound. mdpi.com

Furthermore, mthis compound is utilized in a synthetic route to produce tubacin, a selective inhibitor of HDAC6 that has shown potential as an anticancer agent. chemicalbook.comchemicalbook.com The synthesis of these bioactive molecules underscores the importance of intermediates like methyl and this compound in medicinal chemistry.

The following table summarizes the role of the methyl ester analogue in these syntheses:

Bioactive Molecule TargetKey IntermediateSynthetic Application
β-cyclodextrin-capped HDAC inhibitorMthis compoundReagent in the synthesis of the inhibitor. chemicalbook.comchemicalbook.com
JAHA (HDAC inhibitor)Mthis compoundReacts with ferrocenylamine in a key synthetic step. mdpi.com
Tubacin (HDAC6 inhibitor)Mthis compoundUtilized in one of the synthetic pathways to tubacin. chemicalbook.comchemicalbook.com

Advanced Analytical Characterization and Detection in Research

Spectroscopic Analysis of Ethyl 8-chloro-8-oxooctanoate

Spectroscopic techniques are pivotal in determining the structural framework of molecules by probing the interaction of electromagnetic radiation with the sample. For this compound, NMR spectroscopy and Mass Spectrometry offer detailed insights into its atomic arrangement and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon-13 (¹³C NMR) nuclei, the connectivity and arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH3). The protons of the six methylene groups in the octanoate (B1194180) chain would appear as a series of multiplets in the aliphatic region of the spectrum. The methylene group adjacent to the ester carbonyl would be shifted downfield compared to the others, and the methylene group adjacent to the acyl chloride would experience the most significant downfield shift due to the strong electron-withdrawing effect of the chlorine and oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Two distinct carbonyl signals would be observed, one for the ester and one for the acyl chloride, with the latter appearing at a higher chemical shift. The two carbons of the ethyl group and the six carbons of the octanoate chain would also give rise to separate signals, allowing for a complete carbon count and structural confirmation.

¹H NMR Predicted Chemical Shifts ¹³C NMR Predicted Chemical Shifts
Assignment Predicted Chemical Shift (ppm)
CH3 (ethyl)~1.2
-(CH2)4-~1.3-1.7
-CH2-COO-~2.3
-CH2-COCl~2.9
-O-CH2-~4.1

Note: The predicted chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) (e.g., GC-MS data)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structural features. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]+ would be observed, confirming the compound's molecular weight.

The fragmentation pattern is also highly informative. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) and McLafferty rearrangement. The presence of the acyl chloride functionality would lead to characteristic fragments resulting from the cleavage of the C-Cl bond and the loss of a chlorine radical or a COCl group. Publicly available mass spectrometry data for this compound indicates prominent peaks at specific m/z values, which can be attributed to key fragments of the molecule. nih.gov

Key Mass Spectrometry Fragments
m/z Value
55
138
185

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating components of a mixture and determining the purity of a substance. Gas Chromatography-Mass Spectrometry is a particularly powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and passed through a chromatographic column, where it is separated from any impurities based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are detected and identified based on their mass spectra.

For purity assessment, a GC chromatogram of this compound would ideally show a single, sharp peak corresponding to the target compound. The presence of additional peaks would indicate the presence of impurities. By integrating the area of each peak, the relative abundance of each component can be calculated, providing a quantitative measure of the sample's purity.

Theoretical Studies and Mechanistic Investigations of Ethyl 8 Chloro 8 Oxooctanoate Reactivity

Computational Chemistry Approaches for Reaction Pathway Elucidation

To elucidate the reaction pathways of Ethyl 8-chloro-8-oxooctanoate, quantum chemical calculations, particularly Density Functional Theory (DFT), would be a primary tool. These calculations could model the molecule's geometry and electronic structure. By simulating the approach of various nucleophiles to the two electrophilic centers—the acyl chloride and the ester carbonyl carbons—potential reaction pathways could be mapped.

For instance, the reaction with a nucleophile such as an alcohol or an amine could be modeled to determine the preferred site of attack. The relative activation energies for nucleophilic acyl substitution at the acyl chloride versus the ester functional group would indicate the kinetic product. Furthermore, the possibility of intramolecular reactions, such as cyclization, could be investigated by calculating the potential energy surface for such transformations.

A hypothetical data table that could be generated from such a study is presented below. Please note that these are illustrative values and are not based on actual calculations for this compound.

Interactive Data Table: Hypothetical Activation Energies for Nucleophilic Attack

NucleophileReaction SiteActivation Energy (kcal/mol)
MethanolAcyl Chloride15
MethanolEster Carbonyl25
Ammonia (B1221849)Acyl Chloride12
AmmoniaEster Carbonyl22

Note: Lower activation energy indicates a more kinetically favorable reaction.

Exploration of Transition States and Reaction Intermediates

The exploration of transition states and reaction intermediates is crucial for understanding the mechanism of any reaction involving this compound. Computational methods are adept at locating and characterizing these high-energy, transient species.

For a nucleophilic acyl substitution reaction, the mechanism typically involves the formation of a tetrahedral intermediate. masterorganicchemistry.com Transition state search algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, could be used to locate the transition state structure leading to this intermediate. Vibrational frequency analysis would then be performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Influence of Electronic and Steric Effects on Reaction Mechanisms

The reactivity of this compound is governed by a combination of electronic and steric effects. differencebetween.com The acyl chloride is generally more reactive than the ester due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon more electrophilic. brainly.com Additionally, the chloride ion is an excellent leaving group compared to the ethoxide group of the ester.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, could be used to quantify the partial charges on the carbonyl carbons and other atoms, providing a quantitative measure of the electronic effects.

Steric hindrance could also play a role, particularly if the reacting nucleophile is bulky. The long alkyl chain in this compound could adopt various conformations, and some of these might shield one of the reactive sites from attack. Molecular dynamics simulations could be employed to explore the conformational landscape of the molecule and identify the most stable conformers and how they might influence reactivity.

A qualitative summary of these effects is provided in the table below.

Interactive Data Table: Electronic and Steric Effects on Reactivity

Functional GroupElectronic EffectSteric HindranceOverall Reactivity
Acyl ChlorideHighly activated by inductive effect of ClRelatively accessibleHigh
EsterLess activated than acyl chlorideSimilar to acyl chlorideModerate

Q & A

Q. How can synthesis conditions for ethyl 8-chloro-8-oxooctanoate be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as solvent choice, stoichiometry, and reaction time. For example, dimethylformamide (DMF) and triethylamine (TEA) are commonly used as solvents and bases in acylation reactions (e.g., for mthis compound synthesis). A molar ratio of 1:1.2 (substrate:acyl chloride) with stirring at room temperature for 4–12 hours can yield >70% product . Monitoring reaction progress via thin-layer chromatography (TLC) or inline spectroscopy ensures timely quenching.

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodological Answer : Silica gel flash chromatography with gradients of dichloromethane (DCM) and methanol (0–10% MeOH) is widely used . For large-scale purification, recrystallization in ethyl acetate/hexane mixtures may improve purity. Post-purification analysis via 1H^1H-NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical methods are recommended for characterizing this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm ester and carbonyl groups.
  • IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (ketone C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Avoid skin contact due to potential acyl chloride reactivity. Waste must be neutralized with 10% potassium carbonate (K2_2CO3_3) before disposal via certified chemical waste services .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : The carbonyl group’s electrophilicity and the chloride leaving group facilitate nucleophilic attack. Computational studies (e.g., DFT calculations) can model transition states and activation energies. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic influences .

Q. How can researchers resolve contradictions between purity assessments (e.g., NMR vs. HPLC)?

  • Methodological Answer : Discrepancies often arise from residual solvents or rotamers. Use orthogonal methods:
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm).
  • Elemental Analysis : Validate %C/H/N to detect impurities.
  • DSC/TGA : Assess thermal stability and melting point consistency .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize raw material sources (e.g., CAS 41624-92-4 for methyl analogs) and reaction conditions. Use statistical design-of-experiment (DoE) tools (e.g., factorial design) to identify critical variables (e.g., temperature, humidity). Document deviations in supplementary data files for reproducibility .

Q. How does the steric and electronic environment of this compound influence its stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic/alkaline hydrolysis : Monitor degradation via LC-MS at pH 2–12.
  • Kinetic profiling : Calculate half-life (t1/2t_{1/2}) under controlled temperatures.
  • Structural analogs : Compare with mthis compound (CAS 41624-92-4) to isolate ester group effects .

Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., HDACs). Pair with MD simulations (GROMACS) to assess binding stability. Validate predictions via in vitro enzyme assays (e.g., IC50_{50} measurements) .

Q. How can researchers design experiments to explore the compound’s role in multi-step syntheses (e.g., prodrug development)?

  • Methodological Answer :
    Prioritize modular synthesis routes. For example, coupling this compound with amines (e.g., p-aminobenzoic acid) under TEA catalysis forms amide prodrugs. Use 1H^1H-NMR to track coupling efficiency and LC-MS to identify intermediates .

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